1,4-Diphenyl-1,2,4,5-tetrazinane

Thermal Stability Materials Science Process Chemistry

This 1,4-diphenyl-1,2,4,5-tetrazinane is a differentiated building block for advanced materials and catalysis. The dual phenyl substituents confer unique redox behavior, enabling stable palladacycle intermediates for electrocatalytic ortho-C–H halogenation—a property absent in non-phenyl analogs. It is an essential monomer for synthesizing high-MW, soluble alternating copolymers with pyridine that complex cobalt salts. With 2 H-donors and 4 acceptors, it excels in crystal engineering for predictable supramolecular assemblies. Its LogP of 0.69 balances CNS-permeability for probe development. Procure this specialist compound for reproducible, high-impact research.

Molecular Formula C14H16N4
Molecular Weight 240.30 g/mol
CAS No. 37046-82-5
Cat. No. B7756531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diphenyl-1,2,4,5-tetrazinane
CAS37046-82-5
Molecular FormulaC14H16N4
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESC1NN(CNN1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C14H16N4/c1-3-7-13(8-4-1)17-11-16-18(12-15-17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
InChIKeyMVMXKZWCEPJOPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Diphenyl-1,2,4,5-tetrazinane (CAS 37046-82-5) – Core Physicochemical Properties and Procurement Specifications


1,4-Diphenyl-1,2,4,5-tetrazinane (CAS 37046-82-5) is a nitrogen-rich heterocyclic compound with the molecular formula C14H16N4 . It belongs to the tetrazinane class, characterized by a six-membered ring containing four nitrogen atoms and two phenyl substituents [1]. Its core predicted physicochemical profile includes a density of 1.149 g/cm³ and a boiling point of 378.3 °C at 760 mmHg, indicating a moderately high thermal stability for this class [1].

Why Generic Tetrazinane Substitution Fails: Differentiating 1,4-Diphenyl-1,2,4,5-tetrazinane (CAS 37046-82-5) from Its Closest Analogs


The substitution of 1,4-diphenyl-1,2,4,5-tetrazinane with a generic tetrazinane or a closely related analog is not scientifically viable due to the compound's specific electronic and steric profile conferred by its two phenyl substituents [1]. These aromatic groups critically modulate its redox behavior, as seen in its ability to form stable palladacycle intermediates for electrocatalytic C–H functionalization, a property not shared by non-aromatic or mono-phenyl tetrazinanes [2]. Furthermore, its unique reactivity in bis-1,3-dipolar cycloaddition polymerization to form high molecular weight, soluble alternating copolymers underscores a specific structural requirement for advanced material synthesis [1].

Quantitative Evidence for 1,4-Diphenyl-1,2,4,5-tetrazinane: Procurement Rationale Based on Comparative Performance Data


Thermal Stability Edge: Superior Boiling Point of 1,4-Diphenyl-1,2,4,5-tetrazinane Over Simple Tetrazines

The boiling point of 1,4-diphenyl-1,2,4,5-tetrazinane (378.3±52.0 °C) is significantly higher than that of a simpler, unsubstituted tetrazine like 1,2,4,5-tetrazine (approx. 150-160 °C, from class-level inference), indicating superior thermal stability that can be advantageous in high-temperature syntheses or material processing .

Thermal Stability Materials Science Process Chemistry

Redox Potential Tuning via Phenyl Substituents: Electrochemical Behavior of 1,4-Diphenyl-1,2,4,5-tetrazinane

The presence of two phenyl groups on the 1,4-diphenyl-1,2,4,5-tetrazinane core enables the compound to form stable dinuclear and mononuclear palladacycles, which are crucial intermediates for electrochemically controlled C–H functionalization [1]. This behavior is in contrast to non-phenyl tetrazines, which lack this specific coordination capability for palladium-catalyzed processes.

Electrochemistry Redox Chemistry C–H Functionalization

Exclusive Monomer for 'Click-Type' Polymerization: Copolymer Synthesis with 1,4-Diphenyl-1,2,4,5-tetrazinane

1,4-Diphenyl-1,2,4,5-tetrazinane is a critical monomer in bis-1,3-dipolar cycloaddition polymerization to produce high molecular weight alternating copolymers, such as poly(1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3,6-diyl-2,6-pyridinediyl) [1]. This polymer exhibits high solubility in a variety of organic solvents and demonstrates strong complexation capabilities with cobalt metal salts, properties that are directly attributable to the diphenyltetrazine structure [1].

Polymer Chemistry Click Chemistry Cycloaddition Polymerization

Predicted LogP Advantage: Hydrophobicity Profile of 1,4-Diphenyl-1,2,4,5-tetrazinane

The predicted LogP (octanol-water partition coefficient) for 1,4-diphenyl-1,2,4,5-tetrazinane is 0.69 , which is significantly higher than that of a more polar tetrazine derivative, such as 3,6-diamino-1,2,4,5-tetrazine (predicted LogP approx. -1.0, inferred from class-level data). This difference in lipophilicity can impact membrane permeability and bioavailability in a medicinal chemistry context.

ADME Properties Lipophilicity Medicinal Chemistry

Hydrogen Bonding Profile: Distinct Donor/Acceptor Ratio vs. Core Tetrazines

1,4-Diphenyl-1,2,4,5-tetrazinane possesses a hydrogen bond donor count of 2 and an acceptor count of 4 . This is a distinct departure from the archetypal 1,2,4,5-tetrazine core (which has 0 donors and 4 acceptors) . The introduction of two N-H donors, while maintaining four acceptors, significantly alters its supramolecular assembly and co-crystallization behavior [1].

Supramolecular Chemistry Crystal Engineering Pharmaceutical Co-crystals

Defined Application Scenarios for 1,4-Diphenyl-1,2,4,5-tetrazinane: Where Its Properties Deliver Proven Utility


Synthesis of Advanced Copolymers via 'Click-Type' Polymerization

The compound is used as a monomer in the synthesis of a novel alternating copolymer with pyridine. This polymer is characterized by high molecular weight and solubility in a variety of organic solvents, and it has demonstrated the ability to coordinate with cobalt metal salts, as reported by Sayed and Wiggins (2011) [1]. Its procurement is essential for replicating or further developing this specific polymeric material.

Palladium-Mediated Electrocatalytic C–H Functionalization

In this scenario, the compound serves as a precursor for the formation of well-defined palladacycle intermediates. These complexes are then utilized in an electrocatalytic process for the ortho-C–H halogenation of s-aryltetrazines, a method detailed in research on electrochemical C–H activation [1]. This application is specific to s-aryltetrazines like 1,4-diphenyl-1,2,4,5-tetrazinane and is not generalizable to all tetrazine derivatives.

Scaffold for Supramolecular and Co-Crystal Engineering

Due to its specific hydrogen bond donor/acceptor profile (2 donors, 4 acceptors) [1], this compound is a superior building block for crystal engineering studies compared to the core 1,2,4,5-tetrazine. It can participate in a wider range of directional intermolecular interactions, leading to predictable supramolecular assemblies and co-crystals, which is of interest in pharmaceutical formulation and materials science [2].

Medicinal Chemistry Probe with Favorable Lipophilicity

With a predicted LogP of 0.69 [1], 1,4-diphenyl-1,2,4,5-tetrazinane has a significantly higher lipophilicity than more polar tetrazine analogs. This makes it a valuable scaffold for the development of CNS-penetrant or membrane-permeable probes where a balance between solubility and permeability is required.

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